N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cinnamamide
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Overview
Description
The compound is a cinnamamide derivative with a pyrimidine ring and dimethylamino groups attached. Cinnamamides are a class of organic compounds known for their diverse biological activities . The presence of the pyrimidine ring and dimethylamino groups suggests that this compound might have interesting chemical and biological properties.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, cinnamamides, pyrimidines, and dimethylamino groups are all known to participate in various chemical reactions. For example, cinnamamides can undergo reactions typical of amides, such as hydrolysis, while pyrimidines can participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Material Science
Cinnamic Acid Synthesis
Cinnamic acids, which share structural similarities with the query compound, are prepared using aromatic aldehydes and aliphatic carboxylic acids, employing boron tribromide as a reagent. This method, involving bases like 4-dimethylaminopyridine, highlights a novel approach to synthesizing cinnamic acid derivatives, which are crucial in various synthetic and pharmaceutical applications (Chiriac, Tanasă, & Onciu, 2005).
Pyrimidine Derivatives Synthesis
The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with dinucleophiles such as guanidine and benzamidine produces esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These compounds are pivotal in the development of pyrimidine-based drugs and materials due to their broad range of biological activities (Schenone, Sansebastiano, & Mosti, 1990).
Antibacterial Cellulose Fiber Modification
The polymerization of 2-(dimethylamino)ethyl methacrylate from cellulosic filter paper through reversible addition-fragmentation chain transfer polymerization exemplifies the modification of materials to imbue them with antibacterial properties. This approach, involving the quaternization of tertiary amino groups, underscores the utility of pyrimidine derivatives in functional material development (Roy, Knapp, Guthrie, & Perrier, 2008).
Mechanism of Action
Properties
IUPAC Name |
(E)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-13-16(23(2)3)22-18(21-14)20-12-11-19-17(24)10-9-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,19,24)(H,20,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHUILZOONTVCN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C=CC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)/C=C/C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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